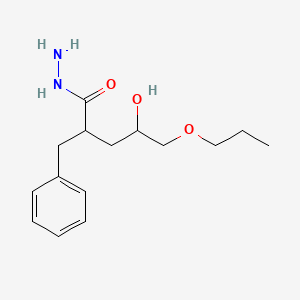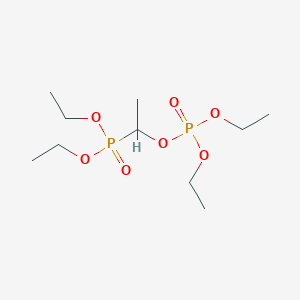
Phosphoric acid, 1-(diethoxyphosphinyl)ethyl diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoric acid, 1-(diethoxyphosphinyl)ethyl diethyl ester is an organophosphorus compound with the molecular formula C10H24O7P2. It is characterized by the presence of two diethyl ester groups and a diethoxyphosphinyl group attached to an ethyl chain. This compound is known for its applications in various chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphoric acid, 1-(diethoxyphosphinyl)ethyl diethyl ester can be synthesized through several methods. One common synthetic route involves the reaction of diethyl phosphite with ethyl vinyl ether under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction is carried out at a temperature range of 50-70°C and requires continuous stirring to ensure proper mixing of the reactants .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors equipped with temperature and pressure control systems. The reactants are fed into the reactor in a controlled manner, and the reaction is monitored to ensure optimal yield and purity. The product is then purified through distillation or crystallization techniques to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphoric acid, 1-(diethoxyphosphinyl)ethyl diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups, such as amines or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or amines are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Alcohols.
Substitution: Various substituted phosphoric acid esters.
Applications De Recherche Scientifique
Phosphoric acid, 1-(diethoxyphosphinyl)ethyl diethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphonate esters.
Biology: Investigated for its potential role in biochemical pathways involving phosphorus-containing compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of prodrugs.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of phosphoric acid, 1-(diethoxyphosphinyl)ethyl diethyl ester involves its interaction with molecular targets through its phosphinyl and ester groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, thereby altering their chemical properties and biological activities. The compound’s effects are mediated through pathways involving phosphorylation and dephosphorylation reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphoric acid, diethyl 1-methylethenyl ester
- Phosphoric acid, 1-[(diethoxyphosphinyl)methyl]ethenyl diethyl ester
- Triethyl phosphonoacetate
Uniqueness
Phosphoric acid, 1-(diethoxyphosphinyl)ethyl diethyl ester is unique due to its specific structural arrangement, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile reagent in both research and industrial applications .
Propriétés
Numéro CAS |
4470-71-7 |
|---|---|
Formule moléculaire |
C10H24O7P2 |
Poids moléculaire |
318.24 g/mol |
Nom IUPAC |
1-diethoxyphosphorylethyl diethyl phosphate |
InChI |
InChI=1S/C10H24O7P2/c1-6-13-18(11,14-7-2)10(5)17-19(12,15-8-3)16-9-4/h10H,6-9H2,1-5H3 |
Clé InChI |
GWHBHPUCUQJEEH-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(C)OP(=O)(OCC)OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




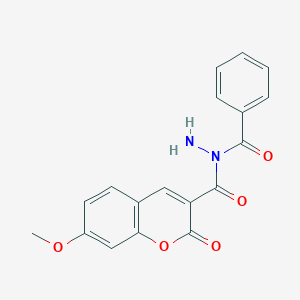
![1-[(4-Methylpiperidin-1-yl)methyl]benzo[f]chromen-3-one](/img/structure/B14146501.png)
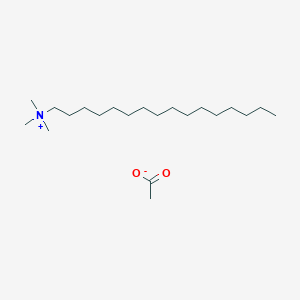
![benzyl [2-phenyl-1-(1H-tetrazol-5-yl)ethyl]carbamate](/img/structure/B14146518.png)

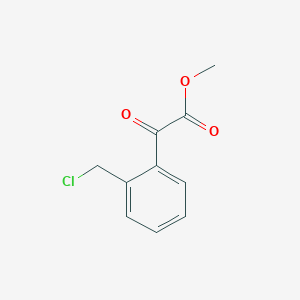
![N-methyl-2-oxo-2-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]acetamide](/img/structure/B14146535.png)




